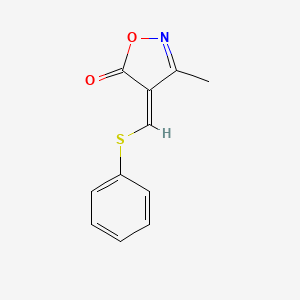
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenylsulfanyl group attached to the methylene bridge, which is conjugated with the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazol-5-one with a phenylsulfanyl-containing aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its bioactivity by facilitating binding to target proteins or enzymes. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-3-butyl-4-(phenylsulfanylmethylidene)-tetrahydro-furan
- (4Z)-3-butyl-4-(phenylsulfanylmethylidene)-oxolane
Uniqueness
Compared to similar compounds, (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is unique due to its specific structural features, such as the presence of the oxazole ring and the phenylsulfanyl group. These features contribute to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H9NO2S |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-8-10(11(13)14-12-8)7-15-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
Clave InChI |
MBPZOLZNUIHAKW-YFHOEESVSA-N |
SMILES isomérico |
CC\1=NOC(=O)/C1=C\SC2=CC=CC=C2 |
SMILES canónico |
CC1=NOC(=O)C1=CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



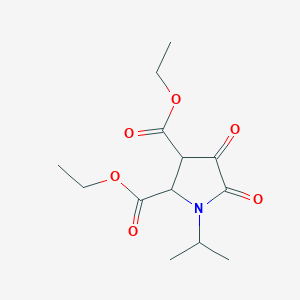
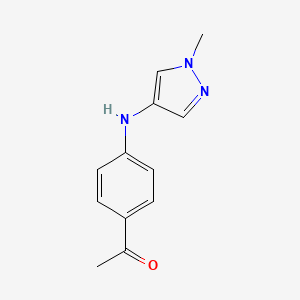
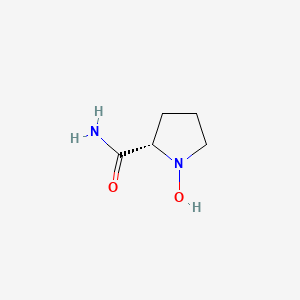

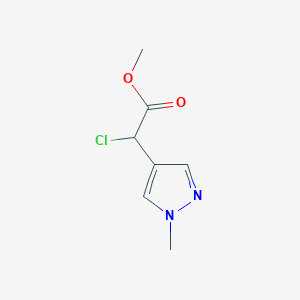
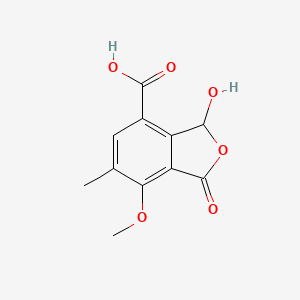
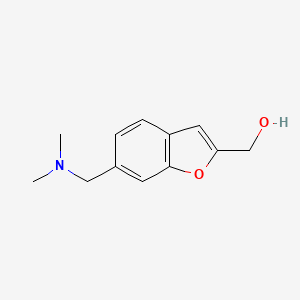
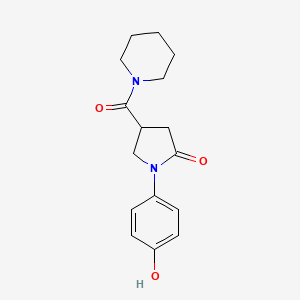
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
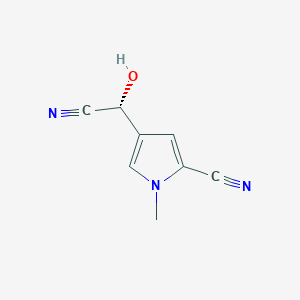
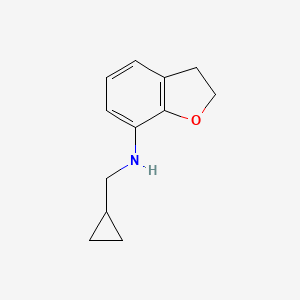
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
